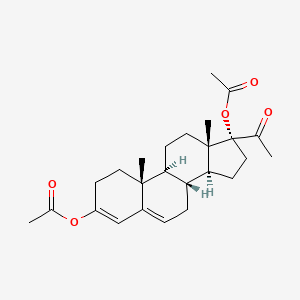
2-Hydroxy Irinotecan-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Irinotecan-d10 is a biochemical used for proteomics research . It is a derivative of the alkaloid camptothecin and functions as a prodrug . The molecular formula of 2-Hydroxy Irinotecan-d10 is C33H28D10N4O7, and it has a molecular weight of 612.74 .
Synthesis Analysis
The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone.Molecular Structure Analysis
The molecular structure of 2-Hydroxy Irinotecan, like its parent compound irinotecan, features a lactone ring crucial for its activity as a topoisomerase inhibitor. This structure enables the drug to bind to the topoisomerase I-DNA complex, preventing the relegation of the single-strand breaks made by the topoisomerase enzyme, thus inhibiting DNA replication and transcription.Chemical Reactions Analysis
The active metabolite SN-38 undergoes further metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), to form SN-38G, a more water-soluble and less toxic form that can be excreted from the body. The presence of functional polymorphisms in the gene encoding UGT1A1 can significantly affect the pharmacokinetics and toxicity profile of irinotecan and its metabolites.Physical And Chemical Properties Analysis
The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity. The solubility of SN-38 is very low, which limits its clinical application.Mécanisme D'action
Safety and Hazards
Orientations Futures
Irinotecan has been used in the treatment of various malignancies for many years . The pharmacogenetics of the drug is the crucial component of response to irinotecan . New formulations of the drug are being introduced to better deliver the drug and avoid potentially life-threatening side effects . The field of drug delivery is expanding rapidly, raising hope for more efficient anticancer therapies .
Propriétés
Numéro CAS |
1346597-30-5 |
|---|---|
Nom du produit |
2-Hydroxy Irinotecan-d10 |
Formule moléculaire |
C33H38N4O7 |
Poids moléculaire |
612.749 |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2 |
Clé InChI |
DDBHYRUFETXXKP-YDCAFJPWSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Synonymes |
4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino-d10)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



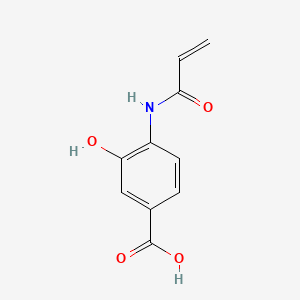

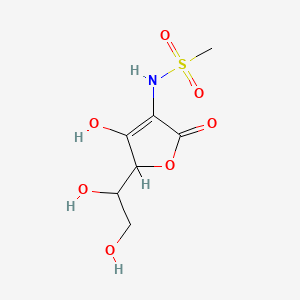
![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)
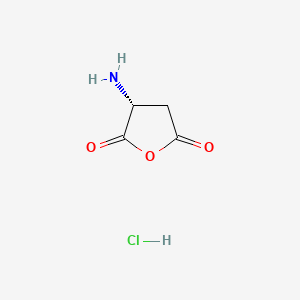
![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)
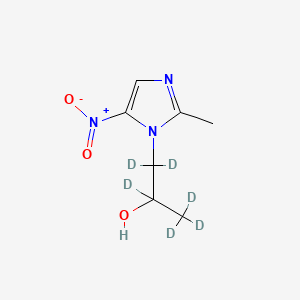
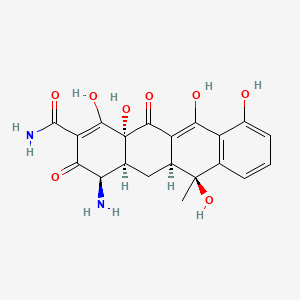
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)

